molecular formula C23H23ClN2O2 B10813211 N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide

N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide

Cat. No.: B10813211
M. Wt: 394.9 g/mol
InChI Key: FEMAOGCTYDYUOH-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide is a complex organic compound with a molecular formula of C23H23ClN2O2 This compound is characterized by the presence of a chlorophenyl group, a hydroxyquinoline moiety, and a cyclohexanecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 8-hydroxy-7-quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chlorophenyl group: This step involves the Friedel-Crafts acylation of the quinoline derivative with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the cyclohexanecarboxamide: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the quinoline moiety can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyquinoline moiety can chelate metal ions, disrupting metal-dependent biological processes. Additionally, the compound can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)-(8-hydroxyquinolinyl)methyl]benzamide: Similar structure but with a benzamide group instead of cyclohexanecarboxamide.

    N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]acetamide: Similar structure but with an acetamide group instead of cyclohexanecarboxamide.

Uniqueness

N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2/c24-18-11-8-16(9-12-18)20(26-23(28)17-5-2-1-3-6-17)19-13-10-15-7-4-14-25-21(15)22(19)27/h4,7-14,17,20,27H,1-3,5-6H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMAOGCTYDYUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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